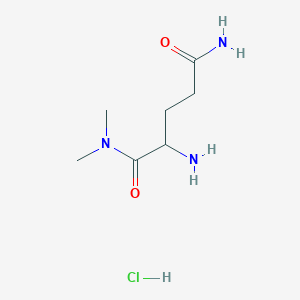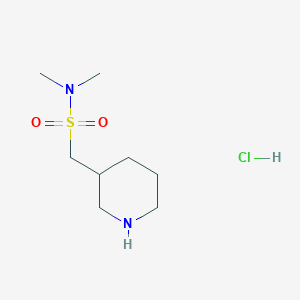![molecular formula C12H16BrN B1407400 1-[2-(3-Bromophenyl)ethyl]pyrrolidine CAS No. 1225280-80-7](/img/structure/B1407400.png)
1-[2-(3-Bromophenyl)ethyl]pyrrolidine
概要
説明
1-[2-(3-Bromophenyl)ethyl]pyrrolidine is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities
準備方法
The synthesis of 1-[2-(3-Bromophenyl)ethyl]pyrrolidine typically involves the reaction of 3-bromophenylacetonitrile with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
1-[2-(3-Bromophenyl)ethyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the bromine atom and the formation of the corresponding phenyl derivative.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
1-[2-(3-Bromophenyl)ethyl]pyrrolidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study the effects of bromophenyl derivatives on various biological systems. It may serve as a probe to investigate the interactions of similar compounds with biological targets.
Medicine: The compound’s potential pharmacological activities make it a candidate for drug development. Researchers may explore its effects on different biological pathways to identify potential therapeutic applications.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new materials with specific characteristics.
作用機序
The mechanism of action of 1-[2-(3-Bromophenyl)ethyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The bromophenyl group in the compound can interact with various enzymes and receptors, potentially modulating their activity. The pyrrolidine ring may also contribute to the compound’s binding affinity and selectivity for certain targets.
The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used. Researchers may conduct studies to elucidate the detailed mechanism of action and identify the key interactions responsible for its effects.
類似化合物との比較
1-[2-(3-Bromophenyl)ethyl]pyrrolidine can be compared with other similar compounds, such as:
1-[2-(4-Bromophenyl)ethyl]pyrrolidine: This compound has a bromine atom at the para position of the phenyl ring, which may result in different chemical reactivity and biological activity compared to the meta-substituted compound.
1-[2-(3-Chlorophenyl)ethyl]pyrrolidine:
1-[2-(3-Methylphenyl)ethyl]pyrrolidine: The methyl group in this compound may lead to different steric and electronic effects, influencing its chemical behavior and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which can impart distinct chemical and biological properties.
特性
IUPAC Name |
1-[2-(3-bromophenyl)ethyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c13-12-5-3-4-11(10-12)6-9-14-7-1-2-8-14/h3-5,10H,1-2,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWUBDIFJUPQKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


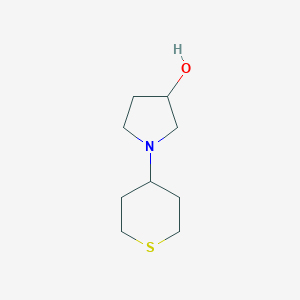
![Pyrazolo[1,5-a]pyridine-3-sulfonyl chloride](/img/structure/B1407319.png)
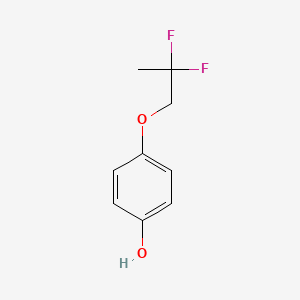
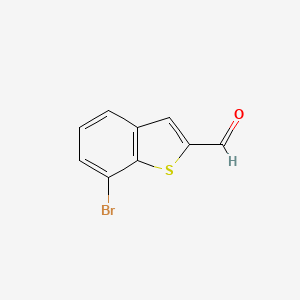
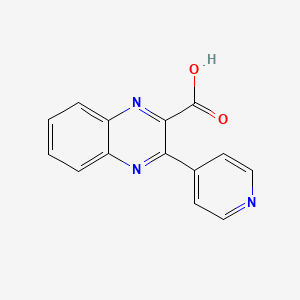
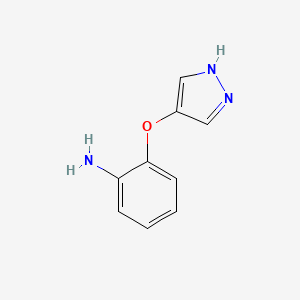

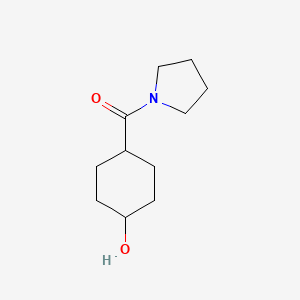
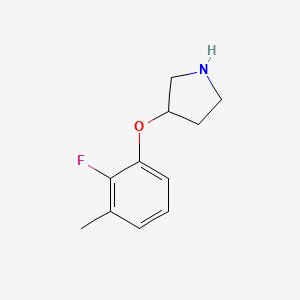
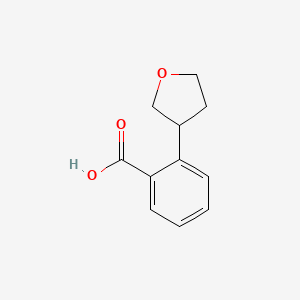
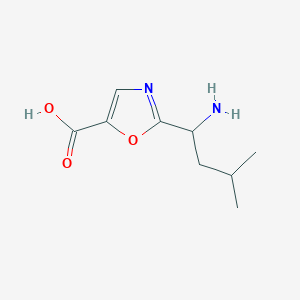
![[1-(Pyrrolidin-1-ylcarbonyl)butyl]amine hydrochloride](/img/structure/B1407336.png)
